Glyoxylic Acid-13C2 Monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

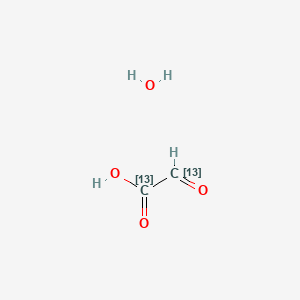

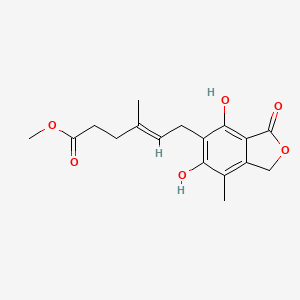

Glyoxylic Acid-13C2 Monohydrate, also known as 2-Oxoacetic Acid-13C2 Monohydrate or Glyoxalic Acid-13C2 Monohydrate, is a stable isotope labelled compound . It has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . It is an important component in fine organic synthesis and is widely used in the pharmaceutical, food, and perfume industry .

Synthesis Analysis

Glyoxylic acid can be synthesized from aqueous solutions of glyoxal by catalytic, electrochemical, and enzymatic methods, and by ozonolysis of maleic acid in solution . Alternative methods for its synthesis are considered, for example, from glycolic acid in the presence of glycolate oxidase, oxalic acid, ethyl alcohol, and from various halogenated acetic acid derivatives .Chemical Reactions Analysis

Glyoxylic acid is a reagent for sulfinylmaleate synthesis . It is one of the chemicals used in the Hopkins Cole reaction . It is involved in checking the presence of tryptophan in proteins . It is condensed with urea and 1,2-diaminobenzene to form heterocycles .Physical And Chemical Properties Analysis

Glyoxylic Acid-13C2 Monohydrate has a molecular formula of 13C2H4O4 and a molecular weight of 94.04 . The chemical formula of glyoxylic acid monohydrate is C2H2O3·H2O .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Glyoxylic acid is widely used as a reagent in fine organic synthesis . It is utilized in the production of pharmaceuticals such as β-lactam antibiotics (methicillin, oxacillin, and nafcillin), anti-inflammatory agents (allantoin), and antihypertensive agents (atenolol) . An important product synthesized from glyoxylic acid is vanillin, which is used in perfume, food, and pharmaceutical industries . Also, glyoxylic acid finds use in agrochemistry (glyphosate production) . The global market of glyoxylic acid is expected to reach 849.1 million dollars by the end of 2023 .

Propiedades

IUPAC Name |

2-oxoacetic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOYVEVEDVVKGD-AWQJXPNKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[13C](=O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.036 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)